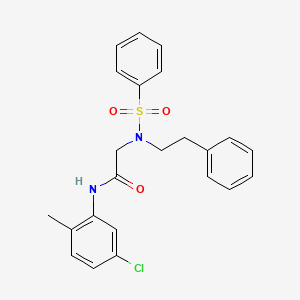![molecular formula C13H20ClNO B5976048 [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of the natural product, harmine, and has been synthesized through a number of methods. In
Mécanisme D'action
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase results in an increase in the levels of acetylcholine, which has been shown to improve cognitive function. Furthermore, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, improve cognitive function, and increase the levels of BDNF. Additionally, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential use in the treatment of cancer and neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. However, one limitation of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are a number of future directions for the study of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One direction is the study of this compound's potential use in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Furthermore, the development of new synthesis methods for [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride could lead to the production of more efficient and cost-effective methods of producing this compound. Finally, the study of the mechanism of action of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride could lead to the development of new drugs that target similar pathways.
In conclusion, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride is a chemical compound that has potential applications in the field of medicine. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of this compound in humans and to develop new drugs that target similar pathways.
Méthodes De Synthèse
The synthesis of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been achieved through a number of methods. One such method involves the reaction of harmine with 4-(2,3-dimethylphenoxy)but-2-en-1-ol in the presence of a catalyst. Another method involves the reaction of harmine with 4-(2,3-dimethylphenoxy)but-2-ene in the presence of a reducing agent. The synthesis of this compound is important as it allows for the production of a compound that has potential applications in scientific research.
Applications De Recherche Scientifique
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has shown potential applications in the field of medicine. It has been found to have anti-cancer properties and has been studied for its potential use in the treatment of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been studied for its potential use as an antidepressant.
Propriétés
IUPAC Name |
(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-7-6-8-13(12(11)2)15-10-5-4-9-14-3;/h4-8,14H,9-10H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCPAGUBABNLH-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC=CCNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC/C=C/CNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2,3-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)
![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)
methanone](/img/structure/B5975988.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)
![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)
![ethyl (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5976062.png)